molecular formula C10H11Cl B13700014 1-Chloro-3-cyclopropyl-5-methylbenzene

1-Chloro-3-cyclopropyl-5-methylbenzene

Cat. No.: B13700014
M. Wt: 166.65 g/mol
InChI Key: STFDOWXOJFEQNH-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropyl-5-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-cyclopropyl-5-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-cyclopropyl-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce other functional groups present.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases can be used to replace the chlorine atom.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.

Major Products Formed:

    Substitution: Formation of 3-cyclopropyl-5-methylphenol or other substituted derivatives.

    Oxidation: Formation of 3-cyclopropyl-5-methylbenzoic acid.

    Reduction: Formation of 3-cyclopropyl-5-methylbenzene.

Scientific Research Applications

1-Chloro-3-cyclopropyl-5-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclopropyl-5-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution and addition reactions, contributing to the compound’s overall chemical behavior .

Comparison with Similar Compounds

    1-Chloro-3-methylbenzene: Similar structure but lacks the cyclopropyl group.

    1-Chloro-4-methylbenzene: Similar structure with the chlorine and methyl groups in different positions.

    1-Chloro-2-cyclopropylbenzene: Similar structure but with different substitution patterns.

Uniqueness: 1-Chloro-3-cyclopropyl-5-methylbenzene is unique due to the presence of both a cyclopropyl group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-chloro-3-cyclopropyl-5-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8H,2-3H2,1H3

InChI Key

STFDOWXOJFEQNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2CC2

Origin of Product

United States

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